molecular formula C24H18N4O3 B2910197 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1206993-76-1

3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2910197
CAS No.: 1206993-76-1
M. Wt: 410.433
InChI Key: FRKWKXZUVIFKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a 4-methylbenzyl group, and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride or thionyl chloride.

    Final Coupling Reaction: The final step involves coupling the quinazoline core with the 1,2,4-oxadiazole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring to an amine derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated or alkoxylated derivatives.

Scientific Research Applications

3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure may allow for the development of novel materials with specific electronic or photophysical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinazoline core can act as a scaffold for binding, while the oxadiazole and benzyl groups can enhance specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: can be compared with other quinazoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the quinazoline and oxadiazole rings, along with the 4-methylbenzyl group, makes it a versatile compound for various research fields.

Biological Activity

3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a compound that belongs to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H16N4O2\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This structure is characterized by the quinazoline core linked to a 1,2,4-oxadiazole moiety and a 4-methylbenzyl substituent. The presence of these functional groups is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline and oxadiazole exhibit notable antimicrobial properties. Specifically, compounds similar to this compound have been evaluated against various bacterial strains.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus965
Compound 15Escherichia coli1575
Compound 14aCandida albicans1170

These findings indicate that derivatives with oxadiazole substitutions can enhance antimicrobial efficacy compared to standard drugs like ampicillin and vancomycin .

The proposed mechanism of action for quinazoline derivatives involves the inhibition of bacterial gyrase and DNA topoisomerase IV, critical enzymes in bacterial DNA replication. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their effectiveness against both Gram-positive and Gram-negative bacteria .

Study on Antibacterial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives and tested their antibacterial activity using the agar well diffusion method. Among these compounds, those with substitutions at the 1 and 3 positions on the quinazoline ring showed enhanced activity against resistant bacterial strains. Notably, compound 13 exhibited significant inhibition against Escherichia coli, with an MIC comparable to standard treatments .

Evaluation of Antifungal Properties

Another study investigated the antifungal activity of quinazoline derivatives against Candida albicans. The results indicated that certain compounds displayed moderate antifungal effects with inhibition zones ranging from 10–12 mm. This suggests potential for developing antifungal agents based on the quinazoline scaffold .

Properties

CAS No.

1206993-76-1

Molecular Formula

C24H18N4O3

Molecular Weight

410.433

IUPAC Name

3-[(4-methylphenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H18N4O3/c1-15-7-9-16(10-8-15)14-28-23(29)19-12-11-18(13-20(19)25-24(28)30)22-26-21(27-31-22)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,25,30)

InChI Key

FRKWKXZUVIFKIG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.